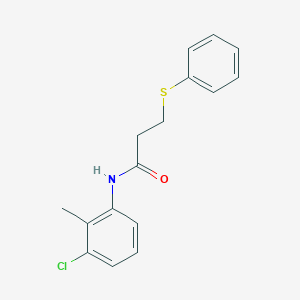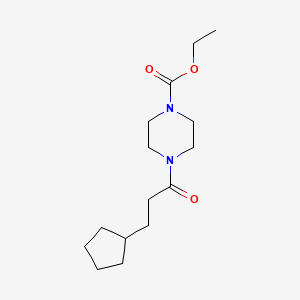
3-chloro-4-ethoxy-N-8-quinolinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-8-quinolinylbenzamide (CEQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEQ is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-tumor, antibacterial, and antifungal activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and induce apoptosis in cancer cells. This compound has also been shown to disrupt the cell membrane of bacterial and fungal cells, leading to their death.
Advantages and Limitations for Lab Experiments
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory and cancerous diseases. Another direction is the study of the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, the study of this compound's activity against bacterial and fungal infections could lead to the development of new antibiotics.
Synthesis Methods
3-chloro-4-ethoxy-N-8-quinolinylbenzamide can be synthesized using different methods, including the reaction of 8-hydroxyquinoline with 3-chloro-4-ethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-chloro-4-ethoxybenzoic acid with 8-aminoquinoline in the presence of thionyl chloride. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory and cancerous diseases. This compound has also been studied for its activity against bacterial and fungal infections, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-16-9-8-13(11-14(16)19)18(22)21-15-7-3-5-12-6-4-10-20-17(12)15/h3-11H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIABNKIFVQDHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)

![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)

![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
